molecular formula C16H23ClFNO2 B13758759 Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride CAS No. 74427-19-3

Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride

Cat. No.: B13758759
CAS No.: 74427-19-3
M. Wt: 315.81 g/mol
InChI Key: NHFQFUIIFZUTTC-UHFFFAOYSA-N
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Description

Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of isonipecotic acid with ethanol in the presence of a catalyst. The introduction of the fluoroethyl group can be achieved through nucleophilic substitution reactions using appropriate fluoroethylating agents. The phenyl group is often introduced via Friedel-Crafts acylation or alkylation reactions. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the production of specialty chemicals and intermediates for other complex molecules.

Mechanism of Action

The mechanism of action of Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The phenyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Isonipecotic acid, N-(2-fluoro-5-trifluoromethylbenzoyl)-, ethyl ester
  • Isonipecotic acid, N-(2-fluoro-6-trifluoromethylbenzoyl)-, ethyl ester

Uniqueness

Isonipecotic acid, 1-(2-fluoroethyl)-4-phenyl-, ethyl ester, hydrochloride is unique due to the specific combination of its functional groups. The presence of the fluoroethyl group distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

74427-19-3

Molecular Formula

C16H23ClFNO2

Molecular Weight

315.81 g/mol

IUPAC Name

ethyl 1-(2-fluoroethyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride

InChI

InChI=1S/C16H22FNO2.ClH/c1-2-20-15(19)16(14-6-4-3-5-7-14)8-11-18(12-9-16)13-10-17;/h3-7H,2,8-13H2,1H3;1H

InChI Key

NHFQFUIIFZUTTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC[NH+](CC1)CCF)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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